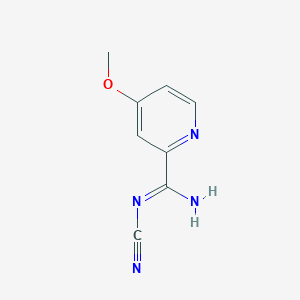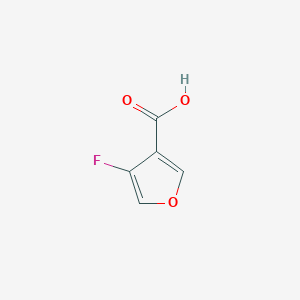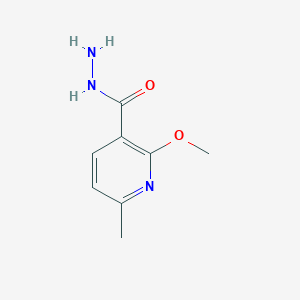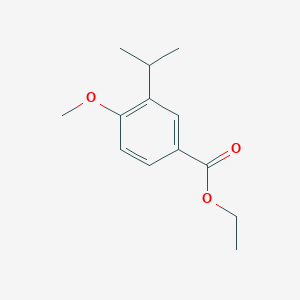
8-Methoxycinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxycinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a methoxy group attached to the eighth position of the cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxycinnoline typically involves the reaction of 2-amino-3-methoxyacetophenone with suitable reagents. One common method includes the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium acetate and methylene chloride to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 8-Methoxycinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted cinnolines.
科学的研究の応用
8-Methoxycinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: It finds applications in the development of advanced materials and as a precursor in organic synthesis
作用機序
The mechanism of action of 8-Methoxycinnoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer activity. Additionally, it can inhibit specific enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
Cinnoline: The parent compound without the methoxy group.
4-Methoxycinnoline: A similar compound with the methoxy group at the fourth position.
8-Hydroxyquinoline: Another heterocyclic compound with a hydroxyl group instead of a methoxy group.
Uniqueness: 8-Methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the eighth position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
8-methoxycinnoline |
InChI |
InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-6-10-11-9(7)8/h2-6H,1H3 |
InChIキー |
HCCQHDMJYXTCMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)



![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)

![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)






![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)
